trans-2-Phenylcyclopropyl isocyanate
Overview
Description
Trans-2-Phenylcyclopropyl isocyanate is a chemical compound used as an isocyanate monomer during general solid-phase synthesis for the identification of peroxisome proliferator-activated receptor ligands .
Synthesis Analysis
The synthesis of trans-2-Phenylcyclopropyl isocyanate involves its use as an isocyanate monomer during general solid-phase synthesis .
Molecular Structure Analysis
The molecular formula of trans-2-Phenylcyclopropyl isocyanate is C10H9NO. The InChI string representation is InChI=1S/C10H9NO/c12-7-11-10-6-9 (10)8-4-2-1-3-5-8/h1-5,9-10H,6H2/t9-,10+/m0/s1 .
Chemical Reactions Analysis
Trans-2-Phenylcyclopropyl isocyanate is used as an isocyanate monomer during general solid-phase synthesis .
Physical And Chemical Properties Analysis
Trans-2-Phenylcyclopropyl isocyanate has a molecular weight of 159.18 g/mol. It is a liquid at room temperature with a density of 1.074 g/mL at 25 °C. It has a refractive index of 1.546 (lit.) and a boiling point of 75-76 °C/0.5 mmHg (lit.) .
Scientific Research Applications
Chemical Properties and Reactions :
- Miller, Fruetel, and Ortiz de Montellano (1992) studied the oxidation of trans-1-Phenyl-2-vinylcyclopropane by cytochrome P450cam, revealing insights into the behavior of related compounds including trans-2-Phenylcyclopropyl derivatives in biochemical processes (Miller, Fruetel, & Ortiz de Montellano, 1992).
- Gottschling et al. (2005) explored cyclopropyl alkynes as probes to distinguish between vinyl radical and ionic intermediates, which has implications for understanding the reactivity of compounds like trans-2-Phenylcyclopropyl isocyanate (Gottschling et al., 2005).
Biochemical Insights and Applications :
- Newcomb et al. (2000) conducted a study on cytochrome P450-catalyzed hydroxylation of mechanistic probes, providing evidence for cationic but not radical intermediates. This research enhances the understanding of how compounds like trans-2-Phenylcyclopropyl isocyanate might behave in biological systems (Newcomb et al., 2000).
- Zhang Jie et al. (2009) investigated the impact of trans-2-phenylcyclopropylamine, a related compound, on nerve cells in zebrafish, offering insights into the neurological effects of similar compounds (Zhang Jie et al., 2009).
Molecular Design and Synthesis :
- Niwa et al. (2022) focused on the structure-activity relationship of trans-2-Phenylcycloproylamine derivatives for inhibiting lysine-specific demethylase, which is relevant for the development of inhibitors using trans-2-Phenylcyclopropyl isocyanate as a base structure (Niwa et al., 2022).
Analytical and Spectroscopic Studies :
- Tonannavar et al. (2012) conducted a vibrational analysis of nitrophenyl isocyanate derivatives, which could be used to infer the properties of trans-2-Phenylcyclopropyl isocyanate in spectroscopic studies (Tonannavar et al., 2012).
Safety And Hazards
Trans-2-Phenylcyclopropyl isocyanate is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Resp. Sens. 1, Skin Irrit. 2, Skin Sens. 1, and STOT SE 3. It may cause skin irritation, serious eye irritation, and respiratory irritation. It may also cause an allergic skin reaction and allergy or asthma symptoms or breathing difficulties if inhaled .
Future Directions
properties
IUPAC Name |
[(1S,2R)-2-isocyanatocyclopropyl]benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c12-7-11-10-6-9(10)8-4-2-1-3-5-8/h1-5,9-10H,6H2/t9-,10+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYUXVJAFBUZREW-VHSXEESVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N=C=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1N=C=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30188542 | |
Record name | (1)-trans-2-Phenylcyclopropyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30188542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-Phenylcyclopropyl isocyanate | |
CAS RN |
35019-96-6, 63009-74-5 | |
Record name | rel-[(1R,2S)-2-Isocyanatocyclopropyl]benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35019-96-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1)-trans-2-Phenylcyclopropyl isocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035019966 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 63009-74-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80668 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (1)-trans-2-Phenylcyclopropyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30188542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (±)-trans-2-phenylcyclopropyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.549 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | trans-2-Phenylcyclopropyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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